molecular formula C29H29N3O2S B11632147 4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 441783-98-8

4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11632147
CAS No.: 441783-98-8
M. Wt: 483.6 g/mol
InChI Key: WFTFVNFDKOGMMQ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a pyridine ring, and a quinoline ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the formation of the pyridine and quinoline rings. The final step involves the coupling of these rings to form the desired compound. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted pyridine derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is used as a probe to study various biochemical pathways and interactions. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

    Medicine: This compound has potential therapeutic applications due to its ability to modulate various biological targets. It is being investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can bind to DNA and RNA, affecting gene expression and protein synthesis. The quinoline ring can interact with cellular membranes, altering their structure and function. These interactions result in a wide range of biological effects, making this compound a versatile tool for scientific research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,5-Dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include:

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene and 2-octylthiophene.

    Pyridine derivatives: Compounds containing the pyridine ring, such as 4-methylpyridine and 2,6-dimethylpyridine.

    Quinoline derivatives: Compounds containing the quinoline ring, such as 2-methylquinoline and 8-hydroxyquinoline.

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings. This combination results in a compound with diverse chemical properties and potential applications. The presence of the thiophene, pyridine, and quinoline rings allows for a wide range of chemical reactions and interactions, making this compound a valuable tool for scientific research and industrial applications.

Properties

CAS No.

441783-98-8

Molecular Formula

C29H29N3O2S

Molecular Weight

483.6 g/mol

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H29N3O2S/c1-16-10-11-30-25(12-16)32-29(34)26-18(3)31-23-14-21(20-8-6-5-7-9-20)15-24(33)28(23)27(26)22-13-17(2)35-19(22)4/h5-13,21,27,31H,14-15H2,1-4H3,(H,30,32,34)

InChI Key

WFTFVNFDKOGMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(SC(=C4)C)C)C(=O)CC(C3)C5=CC=CC=C5)C

Origin of Product

United States

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